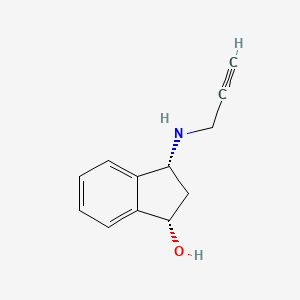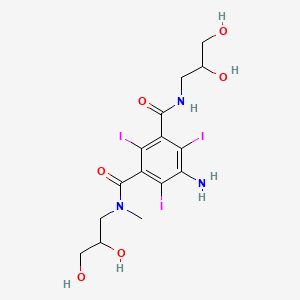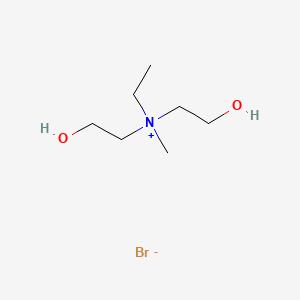
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide is a quaternary ammonium compound. It is known for its surfactant properties and is used in various industrial and scientific applications. This compound is characterized by its ability to form micelles and its effectiveness in reducing surface tension in aqueous solutions.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide can be synthesized through the quaternization of triethanolamine with ethyl bromide. The reaction typically involves the following steps:
Reactants: Triethanolamine and ethyl bromide.
Solvent: The reaction is often carried out in an organic solvent such as ethanol.
Conditions: The mixture is heated under reflux conditions to facilitate the reaction.
Product Isolation: The product is then isolated by precipitation or extraction methods.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through distillation or crystallization processes to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions or amines. The reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation and Reduction: These reactions may involve oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with hydroxide ions can produce alcohols, while reactions with amines can yield substituted ammonium compounds.
Scientific Research Applications
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide has a wide range of applications in scientific research:
Chemistry: It is used as a surfactant in various chemical reactions and processes, including emulsification and solubilization.
Biology: The compound is employed in cell culture and molecular biology for its ability to disrupt cell membranes and facilitate the extraction of cellular components.
Medicine: It is used in pharmaceutical formulations as an excipient to enhance the solubility and stability of active ingredients.
Industry: The compound is utilized in the production of detergents, fabric softeners, and personal care products due to its surfactant properties.
Mechanism of Action
The mechanism of action of N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide involves its interaction with lipid membranes. The compound inserts itself into the lipid bilayer, disrupting the membrane structure and increasing permeability. This action is facilitated by the hydrophilic and hydrophobic regions of the molecule, which allow it to interact with both water and lipid components.
Comparison with Similar Compounds
Similar Compounds
- N-Ethyl-2-hydroxy-N,N-dimethylethanaminium Chloride
- N-Ethyl-2-hydroxy-N,N-dimethylethanaminium Iodide
- N,N,N′,N′-Tetrakis(2-hydroxyethyl)ethylenediamine
Uniqueness
N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethanaminium Bromide is unique due to its specific structure, which provides a balance of hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant in various applications. Additionally, its bromide ion enhances its reactivity in substitution reactions compared to similar compounds with different counterions.
Properties
IUPAC Name |
ethyl-bis(2-hydroxyethyl)-methylazanium;bromide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18NO2.BrH/c1-3-8(2,4-6-9)5-7-10;/h9-10H,3-7H2,1-2H3;1H/q+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQDZIEUIVWYSCQ-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](C)(CCO)CCO.[Br-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18BrNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00747761 |
Source


|
| Record name | N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70711-61-4 |
Source


|
| Record name | N-Ethyl-2-hydroxy-N-(2-hydroxyethyl)-N-methylethan-1-aminium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00747761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(4-Methoxyphenyl)cyclohexyl]piperidine Hydrochloride](/img/structure/B586155.png)
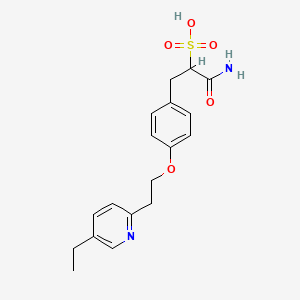
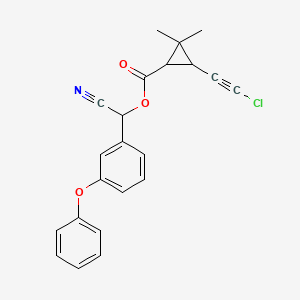

![[(1S,3S,7S,9R)-8-hydroxy-8-(4-methoxyoxan-4-yl)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl] benzoate](/img/structure/B586163.png)

